molecular formula C26H24N6O5S2 B4311972 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4311972
M. Wt: 564.6 g/mol
InChI Key: XPNWOLJREPTWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the thiadiazole and furan rings. The final steps involve the addition of the amino and nitrophenoxy groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, thiadiazole-containing molecules, and furan-based compounds. Examples include:

  • 2-amino-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-{5-[(4-nitrophenoxy)methyl]-2-furyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-{5-[(4-nitrophenoxy)methyl]-2-furyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O5S2/c1-14(2)38-26-30-29-25(39-26)31-19-4-3-5-20(33)23(19)22(18(12-27)24(31)28)21-11-10-17(37-21)13-36-16-8-6-15(7-9-16)32(34)35/h6-11,14,22H,3-5,13,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNWOLJREPTWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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